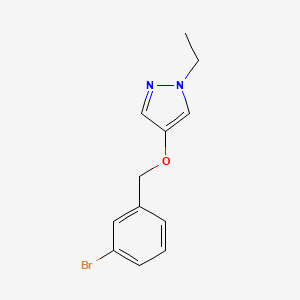

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole

CAS No.: 1770047-01-2

Cat. No.: VC2744527

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1770047-01-2 |

|---|---|

| Molecular Formula | C12H13BrN2O |

| Molecular Weight | 281.15 g/mol |

| IUPAC Name | 4-[(3-bromophenyl)methoxy]-1-ethylpyrazole |

| Standard InChI | InChI=1S/C12H13BrN2O/c1-2-15-8-12(7-14-15)16-9-10-4-3-5-11(13)6-10/h3-8H,2,9H2,1H3 |

| Standard InChI Key | RFXSVHDQZLUAGX-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br |

| Canonical SMILES | CCN1C=C(C=N1)OCC2=CC(=CC=C2)Br |

Introduction

4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole: Synthesis, Properties, and Research Context

Synthetic and Pharmacological Context

Pyrazole derivatives are widely studied for their biological activity. While the exact compound is unreported, related pyrazoles with bromine and ethyl groups are explored in kinase inhibition and anticancer research:

Kinase Inhibition

Pyrazole derivatives, such as 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles, show potent inhibition of JAK2/3 and Aurora A/B kinases (IC₅₀: 0.008–2.52 μM). These compounds induce G2 cell cycle arrest and downregulate STAT3/STAT5 phosphorylation .

Anticancer and Anti-inflammatory Activity

-

COX-II Inhibitors: Trisubstituted pyrazoles (e.g., PYZ37) exhibit COX-II inhibition (IC₅₀: 0.2 μM) and anti-inflammatory properties .

-

Antimicrobial Agents: Pyrazole-3-carboxylates linked to benzofuran moieties demonstrate antimicrobial activity .

Synthetic Approaches for Analogous Compounds

Although no direct synthesis for 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole is available, methods for related pyrazoles include:

-

Cyclocondensation: Reaction of 1,3-diketones with hydrazines to form pyrazoles .

-

Nucleophilic Substitution: Introduction of bromine at specific positions via electrophilic substitution .

-

Functional Group Interconversion:

Research Gaps and Future Directions

The absence of direct literature on 4-(3-Bromobenzyloxy)-1-ethyl-1H-pyrazole highlights opportunities for:

-

Synthetic Optimization: Exploring scalable methods for benzyloxy group introduction.

-

Biological Profiling: Testing kinase inhibition, anticancer, or antimicrobial activity.

-

Structure-Activity Relationship (SAR) Studies: Comparing bromine vs. iodine substituents and benzyloxy vs. alkyl ethers.

Table 1: Physicochemical Properties of 4-Bromo-1-ethyl-1H-pyrazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇BrN₂ | |

| Molecular Weight | 173.02 g/mol | |

| SMILES | CCN1C=CBrC=N1 | |

| InChIKey | IPMSARLBJARXSC-UHFFFAOYSA-N |

Table 2: Kinase Inhibition by Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume